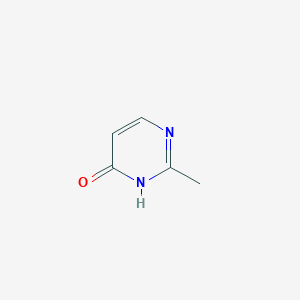

4-Hydroxy-2-methylpyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIDYOLZFAQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941718 | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-04-8 | |

| Record name | 4-Hydroxy-2-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 4-Hydroxy-2-methylpyrimidine Core

The formation of the this compound core is typically achieved through condensation reactions that bring together key precursor molecules to form the heterocyclic ring system.

Condensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives, offering direct routes to the core structure from acyclic starting materials.

A common and effective method for synthesizing 4-hydroxy-substituted pyrimidines involves the condensation of a β-keto ester with a urea (B33335) derivative. google.com In this approach, reagents are heated in a high-boiling point solvent, such as dimethylformamide (DMF), to drive the cyclization. For instance, the reaction of methyl acetoacetate (B1235776) with urea or its derivatives at elevated temperatures (e.g., 120°C) yields the corresponding 4-hydroxy-6-methylpyrimidine (B44548) derivative. google.com This method avoids the need for harsh acidic or basic conditions and can produce high yields. google.com Some pyrimidine derivatives have also been synthesized through the reaction of urea with ethyl acetoacetate, followed by dehydration. ontosight.ai

Table 1: Synthesis via Urea Derivatives

| β-Keto Ester Precursor | Urea Derivative | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl acetoacetate | Guanidinium hydrochloride | DMF | 120 °C | 2-amino-4-hydroxy-6-methylpyrimidine (B160893) | 88.0% | google.com |

| Methyl acetoacetate | Acetamidine (B91507) hydrochloride | DMF | 120 °C | 2,6-dimethyl-4-hydroxypyrimidine | 87.0% | google.com |

| Ethyl acetoacetate | Urea/Thiourea | Not specified | Not specified | 4,6-dihydroxy-2-methylpyrimidine (B75791) | Not specified | ontosight.ai |

A highly efficient and widely cited route to the dihydroxy analogue of this compound is the cyclocondensation reaction between acetamidine hydrochloride and a malonate derivative, such as diethyl malonate. researchgate.netasianpubs.org This reaction is typically carried out in the presence of a strong base like sodium methoxide. The process involves the formation of an intermediate which then cyclizes to form the pyrimidine ring, yielding 4,6-dihydroxy-2-methylpyrimidine with excellent efficiency. researchgate.netsmolecule.com One reported synthesis achieved a yield of 91.2%. researchgate.netasianpubs.org The resulting solid can be dissolved in water and precipitated by acidification with hydrochloric acid to yield a white crystalline product. researchgate.net

Table 2: Cyclocondensation of Acetamidine and Malonate Derivatives

| Amidine Precursor | Malonate Derivative | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetamidine hydrochloride | Diethyl malonate | Sodium methoxide | 4,6-dihydroxy-2-methylpyrimidine | 91.2% | researchgate.netasianpubs.org |

| Acetamidine hydrochloride | Diethyl malonate | Sodium methoxide | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not specified | smolecule.com |

Beyond single-step condensations, this compound and its relatives are often synthesized as part of strategic multi-step sequences designed to produce more complex or specifically functionalized molecules. heteroletters.org These approaches use the initial pyrimidine core as a scaffold for subsequent transformations.

A clear example of this is the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine. researchgate.netasianpubs.org This process begins with the synthesis of 4,6-dihydroxy-2-methylpyrimidine as described previously. This intermediate then undergoes nitration, followed by chlorination, demonstrating a planned sequence of reactions to achieve a target molecule that would be difficult to access directly. researchgate.net Similarly, multi-step syntheses have been developed for complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which use pre-formed pyrimidine derivatives as key building blocks. rsc.org Such strategies are essential for creating libraries of related compounds for further research. heteroletters.orgrsc.org

Condensation Reactions Utilizing Key Precursors

Derivatization Strategies for this compound and its Analogues

The this compound ring is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups at specific positions. This derivatization is key to tuning the molecule's properties. ddtjournal.comresearchgate.net

Each position on the pyrimidine ring exhibits distinct reactivity, enabling regioselective functionalization.

C-2 Position : The methyl group at the C-2 position is typically installed during the initial ring synthesis using acetamidine. However, analogous structures with different functionalities at C-2 can be prepared. For example, 2-alkylthio-4-hydroxy-6-methylpyrimidines are synthesized by the alkylation of the precursor 4-hydroxy-6-methyl-2-mercaptopyrimidine. chemicalpapers.com The resulting methylthio group can undergo further reactions, such as oxidation to a sulfoxide (B87167) or sulfone.

C-4 Position : The hydroxyl group at the C-4 position is a versatile handle for derivatization. It readily undergoes O-acylation when reacted with acyl halides, a reaction that is often favored over N-acylation, particularly in 6-alkylated pyrimidines. chemicalpapers.com A crucial transformation at this position is its conversion to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This chloro-derivative is a valuable intermediate for subsequent nucleophilic substitution reactions.

C-5 Position : The C-5 position is a common site for introducing substituents to the pyrimidine ring. researchgate.net Nitration can be achieved at this position by treating the pyrimidine with a mixture of nitric and other acids, yielding a 5-nitro derivative. researchgate.netnih.gov Another modification involves the introduction of a hydroxymethyl group, leading to compounds like 4-amino-5-hydroxymethyl-2-methylpyrimidine. nih.gov The nitrile group can also be introduced at this position, creating versatile intermediates like this compound-5-carbonitrile. smolecule.com

C-6 Position : The reactivity at the C-6 position is often linked to the substituent present. In 4,6-dihydroxy-2-methylpyrimidine, the hydroxyl group at C-6 can be converted to a chlorine atom, similar to the C-4 position. researchgate.net The introduction of a carbohydrazide (B1668358) group at C-4 (or C-6) of the 6-hydroxy-2-methylpyrimidine core has also been demonstrated, starting from an ethyl carboxylate precursor. heteroletters.org

Table 3: Summary of Functionalization Reactions

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-4 | Chlorination | Phosphorus oxychloride (POCl₃) | -Cl | researchgate.net |

| C-4 | O-Acylation | 4-Bromomethylbenzoyl chloride | -O-CO-Ar | chemicalpapers.com |

| C-5 | Nitration | Nitric acid, trichloroacetic acid, acetic acid | -NO₂ | researchgate.net |

Functionalization at Specific Ring Positions (e.g., C-2, C-4, C-5, C-6)

Synthesis of Imine and Schiff Base Derivatives

Schiff bases, or imines, are frequently synthesized as intermediates for further chemical modifications. The reaction of 2-amino-4-hydroxy-6-methylpyrimidine with substituted acetophenones, such as 3-amino acetophenone (B1666503) or 4-amino acetophenone, in an acidic medium like glacial acetic acid, yields the corresponding Schiff base derivatives. ijpqa.comimpactfactor.orgresearchgate.net For instance, reacting 2-amino-4-hydroxy-6-methylpyrimidine with 4-amino acetophenone in the presence of a few drops of glacial acetic acid in ethanol (B145695) and refluxing the mixture leads to the formation of a Schiff base. impactfactor.org This initial Schiff base can then be reacted with various benzaldehyde (B42025) derivatives to create more complex imine structures. impactfactor.org These reactions are typically carried out in solvents like ethanol and may require heating under reflux for several hours. researchgate.netimpactfactor.org

The formation of these imine derivatives is a critical step, as the C=N bond provides a reactive site for subsequent cyclization and addition reactions, paving the way for the synthesis of more complex heterocyclic structures. impactfactor.orgimpactfactor.org

Formation of β-Lactam Derivatives

β-lactams are a well-known class of compounds, famously represented by penicillin and cephalosporin (B10832234) antibiotics. The synthesis of β-lactam derivatives from pyrimidine precursors often involves a [2+2] cycloaddition reaction, a method pioneered by Staudinger. impactfactor.orgnih.gov This reaction typically occurs between a Schiff base and a ketene (B1206846).

Starting from a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine, treatment with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dioxane leads to the formation of the four-membered β-lactam ring. impactfactor.orgimpactfactor.orgjocpr.com The reaction involves the in-situ generation of a ketene from chloroacetyl chloride, which then undergoes cycloaddition with the imine bond of the Schiff base. ekb.eg This synthetic route provides a pathway to novel β-lactam-fused pyrimidine derivatives. impactfactor.orgimpactfactor.org

Introduction of Halogen Substituents (e.g., Chlorination)

The hydroxyl group at the 4-position of the pyrimidine ring can be converted into a halogen, typically chlorine, which is a good leaving group for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using phosphoryl chloride (POCl₃). google.commdpi.com The reaction of this compound with POCl₃, often in the presence of an organic base like pyridine (B92270) or triethylamine, effectively replaces the hydroxyl group with a chlorine atom to yield 4-chloro-2-methylpyrimidine (B1348355). google.cominternationaljournalcorner.com

A solvent-free method for the chlorination of hydroxypyrimidines using equimolar amounts of POCl₃ and pyridine has been developed for large-scale preparations. nih.gov This process involves heating the substrate with the reagents in a sealed reactor. nih.gov The resulting 4-chloro-2-methylpyrimidine is a key intermediate for the synthesis of various substituted pyrimidines. google.com

| Starting Material | Reagent | Product | Reference |

| This compound | POCl₃, Organic Base | 4-Chloro-2-methylpyrimidine | google.com |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | 2,4-Dichloro-6-methylpyrimidine | nih.gov |

| 6-Hydroxy-2-isopropyl-4-methylpyrimidine | POCl₃ | 4-Chloro-2-isopropyl-6-methylpyrimidine | mdpi.com |

Table 1: Chlorination of Hydroxypyrimidine Derivatives

Preparation of Amino-Substituted Pyrimidine Derivatives

Amino-substituted pyrimidines are of significant interest due to their presence in biologically active molecules, including vitamins and antimicrobial agents. researchgate.netgoogle.com These derivatives can be synthesized through various routes, often involving the cyclization of a three-carbon component with an amidine derivative. semanticscholar.org For instance, the condensation of chalcones with guanidine (B92328) hydrochloride in a basic medium is a common method for preparing 2-aminopyrimidine (B69317) analogues. researchgate.net

A key intermediate for many amino-substituted pyrimidines is 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor in the synthesis of Vitamin B1 (thiamine). google.com The synthesis of such compounds can start from readily available materials like acrylonitrile. google.com Furthermore, nucleophilic substitution of halogenated pyrimidines is a direct way to introduce amino groups. For example, reacting 4,6-dichloro-2-methylpyrimidine (B42779) with 2-nitroaniline (B44862) in the presence of a strong base like potassium tert-butoxide yields 6-chloro-2-methyl-N-(2-nitrophenyl)pyrimidine-4-amine. internationaljournalcorner.com A subsequent palladium-catalyzed nucleophilic substitution can introduce another amino group, followed by the reduction of the nitro group to afford 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com

Synthesis of Oxazepine, Imidazolidine (B613845), Thiazolidine, and Tetrazole Derivatives

Starting from Schiff bases derived from 2-amino-4-hydroxy-6-methylpyrimidine, a variety of seven- and five-membered heterocyclic rings can be constructed.

Oxazepine Derivatives: These seven-membered rings are formed by reacting a Schiff base with cyclic anhydrides such as phthalic anhydride (B1165640), maleic anhydride, or succinic anhydride in a solvent like dry benzene. impactfactor.orgresearchgate.netchemrevlett.com The reaction involves a cycloaddition-condensation pathway.

Imidazolidine Derivatives: The reaction of a pyrimidine-derived Schiff base with amino acids like glycine (B1666218) or alanine (B10760859) in a solvent such as tetrahydrofuran (B95107) (THF) leads to the formation of imidazolidine derivatives. impactfactor.orgrdd.edu.iq

Thiazolidine Derivatives: Thiazolidine rings can be synthesized by the cyclocondensation of a Schiff base with thioglycolic acid in a solvent like 1,4-dioxane (B91453), often with the addition of anhydrous zinc chloride. impactfactor.orgekb.egchemrevlett.com

Tetrazole Derivatives: The [2+3] cycloaddition reaction of a Schiff base with sodium azide (B81097) in a solvent like 1,4-dioxane is a common method for the synthesis of tetrazole derivatives. impactfactor.orgchemrevlett.com

These reactions highlight the versatility of pyrimidine-based Schiff bases as synthons for a diverse range of heterocyclic compounds. impactfactor.org

| Heterocycle | Reagents | Reference |

| Oxazepine | Phthalic anhydride, Maleic anhydride, or Succinic anhydride | impactfactor.orgchemrevlett.com |

| Imidazolidine | Glycine, Alanine | impactfactor.org |

| Thiazolidine | Thioglycolic acid | impactfactor.orgchemrevlett.com |

| Tetrazole | Sodium azide | impactfactor.orgchemrevlett.com |

Table 2: Synthesis of Heterocyclic Derivatives from Pyrimidine Schiff Bases

Nucleophilic Substitution Reactions Involving this compound Precursors

Nucleophilic substitution is a fundamental reaction type for modifying the pyrimidine ring, especially when activated by electron-withdrawing groups or when a good leaving group is present.

Reactivity of S- and O-Anions in Substitution Processes

The anions of pyrimidones, which can exist in tautomeric forms, exhibit ambident nucleophilic character, meaning they can react at either the oxygen or nitrogen atoms. However, in the context of precursors derived from this compound, the focus is often on the reactivity of external nucleophiles with a halogenated pyrimidine intermediate.

The reaction between acetamidinium (B1228376) chloride and diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine is an example of a nucleophilic substitution at an acyl carbon. tsijournals.com The rate of such reactions is influenced by the polarity of the solvent, with more polar solvents like methanol (B129727) generally leading to higher yields and shorter reaction times compared to ethanol. tsijournals.com

In nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, the positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are electron-deficient and thus activated for nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution. gcwgandhinagar.com The reactivity of pyridines and pyrimidines towards nucleophilic substitution is significantly greater than that of benzene. uoanbar.edu.iqgcwgandhinagar.com The stability of the intermediate Meisenheimer-like complex plays a crucial role in determining the reaction outcome. uoanbar.edu.iq The use of cyanide as a leaving group in S(N)Ar reactions of azines has also been explored, offering an alternative to traditional halogen leaving groups. researchgate.net

Catalyzed Reactions in this compound Synthesis

Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the synthesis and functionalization of this compound and its derivatives, catalyzed reactions, particularly those employing microwave assistance or palladium catalysts, have become indispensable tools for accelerating reaction rates, improving yields, and enabling novel chemical transformations.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity. The efficient heat transfer achieved through dielectric heating allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts researchgate.net.

In the context of pyrimidine chemistry, MAOS has been effectively applied to the synthesis of various derivatives. For instance, the synthesis of this compound-5-carbonitrile, a closely related derivative, has been achieved with high yields ranging from 78-94% in just 3-6 minutes. nih.gov This stands in stark contrast to conventional heating methods, which require several hours (1-6 hours) to achieve comparable results nih.gov. The significant reduction in reaction time and energy consumption makes MAOS an attractive and green chemical approach for the industrial production of pyrimidine compounds nih.gov. The benefits of MAOS are not limited to synthesis; it is also used in tandem with other catalytic methods, such as cross-coupling reactions, to further enhance efficiency researchgate.netacs.org.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful strategies for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, are characterized by their mild reaction conditions and high tolerance for a wide range of functional groups, making them invaluable in pharmaceutical and materials science libretexts.org.

For a compound like this compound to participate in these reactions, the hydroxyl group is typically converted into a more reactive leaving group, such as a halide (e.g., chloride) or a triflate. The resulting 4-chloro-2-methylpyrimidine serves as a versatile substrate for various palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. It is widely used to form biaryl structures. For example, 4-chloro-2-(methylthio)pyrimidine can be coupled with 4-methoxyphenylboronic acid to yield 4-(4-Methoxyphenyl)-2-methylthiopyrimidine in high yield (95%) scispace.com. This demonstrates the feasibility of applying Suzuki coupling to the C4 position of the pyrimidine ring. The reaction typically employs a palladium catalyst, such as a Pd(II) complex, and a base scispace.com.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a crucial method for synthesizing alkynyl-substituted heterocycles. The Sonogashira coupling has been successfully applied to various pyrimidine scaffolds researchgate.netwikipedia.orgrsc.org. A notable example is the microwave-assisted tandem Heck–Sonogashira reaction of 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol with terminal alkynes. This process generates novel 5-enynyl substituted pyrimidines, which are precursors to biologically important pyrido[2,3-d]pyrimidines acs.org. The reaction is catalyzed by palladium and often a copper(I) co-catalyst acs.orgresearchgate.net.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene organic-chemistry.org. While specific examples focusing directly on 4-halo-2-methylpyrimidine are less common in foundational literature, the reaction is broadly applicable to aryl halides and has been used to functionalize various heterocyclic systems nih.govnih.gov. The general mechanism proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination ntu.edu.sg.

A representative Suzuki-Miyaura coupling reaction is detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-(methylthio)pyrimidine | 4-methoxyphenylboronic acid | Pd(II) complex / Base | 4-(4-Methoxyphenyl)-2-methylthiopyrimidine | 95% | scispace.com |

Formylation Reactions (e.g., Vilsmeier-Haack Reaction)

Formylation, the introduction of a formyl group (-CHO), is a key transformation in organic synthesis, as the resulting aldehyde can be readily converted into a multitude of other functional groups. The Vilsmeier-Haack reaction is one of the most efficient methods for formylating electron-rich heterocyclic systems.

The reaction has been successfully applied to 2-methylpyrimidine-4,6-diol, a tautomeric form of this compound. In this electrophilic substitution reaction, the Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. The reaction with 2-methylpyrimidine-4,6-diol leads exclusively to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, with formylation occurring at the electron-rich C5 position. Notably, the hydroxyl groups are not substituted by chlorine atoms under these conditions smolecule.comacs.org.

The choice of solvent significantly impacts the reaction's efficiency. A comparative study demonstrated that using DMF as the solvent provides the highest yield and requires the shortest reaction time compared to other solvents like benzene, o-xylene, and dichloroethane smolecule.comacs.org.

The table below summarizes the effect of different solvents on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | 5 | 61% | acs.org |

| Benzene | 6 | 48% | smolecule.com |

| 1,2-Dichloroethane | 6 | - | smolecule.comacs.org |

| o-Xylene | - | - | smolecule.comacs.org |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-hydroxy-2-methylpyrimidine. The spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. The presence of tautomers—the hydroxy-pyrimidine form and the pyrimidinone keto form—significantly influences the observed vibrational frequencies, particularly in the regions associated with O-H, N-H, and C=O stretching.

Theoretical calculations, such as those performed using the Hartree-Fock method (HF/6-31G*), provide valuable insights into the expected vibrational modes. For the related compound 2-hydroxy-4-methyl pyrimidine (B1678525) hydrochloride, studies have assigned the key vibrational modes. nist.govnih.govbiomart.cn The hydroxyl group (O-H) stretching vibration is typically observed as a broad band in the high-frequency region, while the C=O stretching of the keto tautomer gives a strong absorption around 1666 cm⁻¹. impactfactor.org Vibrations of the pyrimidine ring and the methyl group also produce characteristic bands. For instance, asymmetric stretching of the methyl group is calculated to be around 2946 cm⁻¹, with symmetric stretching near 2867 cm⁻¹. nih.gov

Table 1: Selected FTIR Vibrational Assignments for 2-Hydroxy-4-methyl pyrimidine (Calculated and Experimental Data for Hydrochloride Salt)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (HF/6-31G)* nih.gov | Observed Frequency (cm⁻¹) (in similar compounds) |

|---|---|---|

| O-H Stretch | 3590 | ~3400 (broad) |

| C-H Stretch (Aromatic) | ~3100 | 3078 |

| C-H Stretch (Methyl, Asymmetric) | 2946 | 2947 |

| C-H Stretch (Methyl, Symmetric) | 2867 | - |

| C=O Stretch | - | 1666 impactfactor.org |

| C=N/C=C Ring Stretch | ~1600-1400 | 1596 |

| C-N Stretch | ~1350 | 1357 impactfactor.org |

| O-H In-plane Bend | ~1350 | - |

| CH₃ Deformation (Asymmetric) | 1459 | - |

| CH₃ Deformation (Symmetric) | 1414 | - |

Note: Data is based on theoretical calculations and experimental values from related hydrochloride salts. The presence of both O-H and C=O bands confirms the keto-enol tautomerism.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR. While no dedicated FT-Raman spectral analysis for this compound was found in the searched literature, studies on similar pyrimidine derivatives demonstrate its utility. researchgate.netnih.gov In Raman spectroscopy, non-polar bonds and symmetric vibrations, such as the C=C bonds within the pyrimidine ring, tend to produce strong signals.

For related molecules like 2-amino-4-chloro-6-methoxypyrimidine, FT-Raman spectra have been used to identify ring breathing modes and other skeletal vibrations that are weak in the FTIR spectrum. researchgate.net It is expected that the FT-Raman spectrum of this compound would clearly show the pyrimidine ring vibrations and the symmetric vibrations of the methyl group. The complementarity with FTIR is crucial; for instance, while the C=O stretch is strong in IR, the ring stretching modes are often more prominent in Raman. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing precise information about the hydrogen and carbon atomic environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the methyl group and the pyrimidine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing nitrogen atoms and the electronic nature of the substituent at the 4-position (either -OH or =O).

In derivatives such as 6-benzyloxymethyl-4-hydroxy-2-methylpyrimidine, the pyrimidine ring protons appear in the δ 6.5–8.0 ppm range. For ethyl this compound-5-carboxylate, the hydroxyl proton gives a signal far downfield at approximately δ 12.2 ppm when measured in DMSO-d₆, which is characteristic of an enolic or acidic proton involved in hydrogen bonding. The methyl group at the C2 position is expected to appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The two protons on the pyrimidine ring (H5 and H6) would appear as doublets, with their coupling constant revealing their ortho relationship.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ | ~2.3 | Singlet | Signal for the C2-methyl group. |

| H5 | ~6.2 | Doublet | Ring proton adjacent to the C4-OH/C4=O group. |

| H6 | ~7.9 | Doublet | Ring proton between the two nitrogen atoms. |

| OH/NH | ~11-13 | Broad Singlet | Tautomeric proton, chemical shift is solvent-dependent. |

Note: Values are estimations based on data from similar pyrimidine derivatives and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the pyrimidinone tautomer is particularly noteworthy, appearing significantly downfield.

In related structures like ethyl this compound-5-carboxylate, the ester carbonyl carbon resonates at approximately 165 ppm. The carbons of the pyrimidine ring typically appear in the range of δ 100-170 ppm. The C4 carbon, bonded to the oxygen, would be highly deshielded, as would the C2 and C6 carbons, which are bonded to nitrogen atoms. The methyl carbon, being an sp³-hybridized carbon, would have a signal in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| CH₃ | ~20-25 | C2-methyl group. |

| C5 | ~105-115 | Ring carbon. |

| C6 | ~150-160 | Ring carbon adjacent to nitrogen. |

| C2 | ~155-165 | Ring carbon attached to the methyl group and two nitrogens. |

| C4 | ~165-175 | Ring carbon of the C=O group (keto form) or bearing the -OH group (enol form). |

Note: Values are estimations based on data from similar pyrimidine derivatives.

Advanced NMR Techniques (e.g., 2D NMR)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the H5 and H6 protons on the pyrimidine ring, as indicated by a cross-peak between their signals. rsc.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals for the methyl, H5, and H6 protons to their corresponding ¹³C signals. walisongo.ac.id

These advanced techniques are crucial for distinguishing between isomers and confirming the precise substitution pattern of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key method for investigating the electronic transitions within the pyrimidine ring and its substituents. The position and intensity of absorption bands provide insight into the molecule's conjugation, tautomeric form, and behavior in response to changes in pH.

The UV spectrum of this compound, primarily existing as its 6-hydroxy-2-methylpyrimidin-4(3H)-one tautomer in solution, displays characteristic absorption bands indicative of its electronic structure. nih.gov Studies show that the spectra of this compound and the parent 4,6-dihydroxypyrimidine (B14393) are very similar, suggesting they exist in the same tautomeric forms in solution. nih.gov

The spectra are characterized by intense absorption maxima (λmax) in both the far-UV and near-UV regions. These absorptions correspond to π → π* electronic transitions within the conjugated pyrimidine system. The primary absorption bands are observed around 200–204 nm and 252–254 nm. nih.gov The presence of a methyl group at the C2 position has a minor effect on the position of the absorption maxima but does lead to a moderate increase in the molar extinction coefficients. nih.gov

Table 1: Electronic Absorption Data for this compound (as 6-hydroxy-2-methylpyrimidin-4(3H)-one tautomer) in Neutral Solution

| Absorption Maximum (λmax) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|

| 200–204 nm | ~4.3 | nih.gov |

| 252 nm | 4.07 | nih.gov |

In acidic environments, this compound can undergo protonation, leading to significant changes in its UV-Vis spectrum. Studies conducted in sulfuric acid solutions reveal that the compound undergoes two distinct protonation stages. nih.govacs.orgresearchgate.net The analysis of spectral shifts as a function of acid concentration allows for the characterization of the neutral (B), monoprotonated (BH⁺), and diprotonated (BH₂²⁺) species. nih.gov

The first protonation occurs as the acidity of the medium increases from weakly acidic to moderately acidic (e.g., in 30–40% H₂SO₄). nih.gov This results in a hypsochromic shift (blue shift) of the main absorption band from approximately 252 nm to 242 nm, accompanied by a decrease in the extinction coefficient. nih.gov An isobestic point is observed, confirming the equilibrium between the neutral and monoprotonated forms. nih.gov It is proposed that this first protonation occurs at a ring nitrogen atom. acs.org

Upon further increasing the acid concentration (e.g., above 30% H₂SO₄), a second protonation event takes place. nih.govacs.org This is marked by a bathochromic shift (red shift) of the absorption maximum from 242 nm to around 246 nm, along with an increase in the extinction coefficient. nih.gov In sulfuric acid concentrations exceeding 90%, the spectrum stabilizes, indicating the predominance of the diprotonated form. nih.gov

Table 2: UV Absorption Maxima for Different Protonation States of this compound

| Species | Absorption Maximum (λmax) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|

| Neutral (B) | 252 nm | 4.07 | nih.gov |

| Monoprotonated (BH⁺) | 242 nm | 3.93 | nih.gov |

| Diprotonated (BH₂²⁺) | 246 nm | 4.08 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (molecular formula C₅H₆N₂O), the expected molecular weight is approximately 110.12 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would therefore be expected at an m/z value of 110.

Alpha-Cleavage: For the keto tautomers, cleavage of the bonds adjacent to the carbonyl group is a likely fragmentation pathway. libretexts.org

Loss of Small Neutral Molecules: Fragmentation often involves the loss of stable neutral molecules. For pyrimidinones, this could include the loss of carbon monoxide (CO, 28 Da) or isocyanic acid (HNCO, 43 Da).

Ring Cleavage: The pyrimidine ring can undergo cleavage to produce various smaller fragment ions, which can help in identifying the substitution pattern.

The fragmentation would likely be initiated from the most stable tautomer under the high-energy conditions of the mass spectrometer.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction provides definitive information about the molecular structure, conformation, and packing of a compound in the solid state. This technique is especially valuable for tautomeric compounds like this compound, as it can identify the specific tautomer that crystallizes and reveal the network of intermolecular interactions that stabilize the crystal lattice.

A definitive single-crystal X-ray diffraction study for the parent this compound is not described in the available literature. However, crystal structures of closely related derivatives have been reported, providing insight into the likely structural features. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) has been characterized as a trihydrate. researchgate.net

The study of hydroxypyrimidine derivatives frequently reveals that the keto tautomer is preferred in the solid state. nih.gov The specific tautomer that crystallizes (e.g., the 1H-keto or 3H-keto form) can be influenced by substituents and the crystallization conditions. manchester.ac.uk For 2-hydroxy-5-nitropyridine, a related heterocyclic system, X-ray diffraction confirmed that it exists as the oxo-form in the crystal. semanticscholar.orgresearchgate.net An X-ray diffraction analysis of this compound would be expected to show one of its pyrimidinone tautomers, with the precise bond lengths confirming the locations of double bonds and the positions of the hydrogen atoms.

In the absence of a specific crystal structure for this compound, the analysis of its crystal packing relies on data from analogous compounds. The solid-state structures of pyrimidine derivatives are typically dominated by strong hydrogen bonding interactions. core.ac.uk

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

As of this writing, a dedicated Hirshfeld surface analysis for the standalone crystal structure of this compound has not been found in a comprehensive review of published scientific literature. However, to illustrate the principles and the valuable insights that this analytical technique provides into understanding intermolecular interactions in the solid state, we will examine the Hirshfeld surface analysis of the closely related compound, 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) . This analysis is based on its crystallographic data from studies of its co-crystals and salts. It is crucial to note that while the methodology is transferable, the specific quantitative results presented here are for AHMP and would differ for this compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors.

The analysis generates a three-dimensional Hirshfeld surface, which is color-mapped to highlight different types of intermolecular contacts. A key parameter is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

The color-coding on the dnorm map provides a quick visual guide to the nature of the intermolecular contacts:

Red regions: Indicate contacts shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds.

White regions: Represent contacts approximately equal to the van der Waals separation.

Blue regions: Show contacts longer than the van der Waals radii, indicating weaker interactions.

In the case of AHMP, analysis of its various co-crystals reveals a consistent pattern of intermolecular interactions that are crucial for the stability of its crystal lattice. dntb.gov.uabohrium.combohrium.com

Detailed Research Findings from 2-amino-4-hydroxy-6-methylpyrimidine (AHMP)

In a study of a co-crystal involving AHMP, the dominant interactions were identified as H···H, O···H/H···O, and C···H/H···C contacts. bohrium.com The sharp "wingtips" or spikes in the fingerprint plots are characteristic of strong hydrogen bonding interactions. uc.pt

The following table summarizes the percentage contributions of the most significant intermolecular contacts for the AHMP moiety, as determined from the analysis of one of its organic salts. uc.pt

| Intermolecular Contact Type | Contribution (%) | Description |

| H···H | 44.2% | Represents contacts between hydrogen atoms on adjacent molecules; the largest contributor, typical for organic molecules. |

| O···H / H···O | 20.9% | Corresponds to hydrogen bonding interactions, indicated by distinct spikes in the fingerprint plot. |

| C···H / H···C | 19.6% | Weaker hydrogen bond or van der Waals interactions involving carbon and hydrogen atoms. |

| N···H / H···N | 8.1% | Represents hydrogen bonding involving nitrogen atoms. |

| C···O / O···C | 3.0% | Indicates interactions between carbon and oxygen atoms. |

| C···C | 2.9% | Relates to π-π stacking or other interactions between the pyrimidine rings. |

| O···O | 1.0% | Minor contribution from oxygen-oxygen contacts. |

This quantitative data underscores the importance of hydrogen bonding (primarily O···H and N···H) in the crystal engineering of pyrimidine-based structures. dntb.gov.uauc.pt The significant proportion of H···H contacts reflects the high surface area of hydrogen atoms in the molecule. The C···C interactions, although a smaller percentage, can be significant in dictating the stacking arrangement of the pyrimidine rings. uc.pt

By mapping the dnorm surface, researchers can visualize the specific locations of these interactions. For the AHMP cation, red areas corresponding to strong hydrogen bonds are typically observed around the amino group and the pyrimidine nitrogen atoms, highlighting their role as hydrogen bond donors and acceptors, respectively. uc.pt

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the structural and electronic characteristics of 4-hydroxy-2-methylpyrimidine. These computational approaches offer a detailed perspective on the molecule's behavior, complementing experimental findings.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of pyrimidine (B1678525) derivatives. researchgate.netnih.govbohrium.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for these calculations, often combined with various basis sets to achieve a balance between accuracy and computational cost. nih.govbohrium.comnih.gov For instance, studies on related pyrimidine compounds have successfully employed the B3LYP method to optimize molecular geometry and analyze vibrational spectra. bohrium.comresearchgate.net The selection of the functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. researchgate.net

Ab initio methods, such as the Restricted Hartree-Fock (ROHF) method, provide an alternative framework for the quantum chemical analysis of molecules like this compound. osi.lvwikipedia.org The ROHF method is particularly suitable for open-shell systems but is also foundational for more complex post-Hartree-Fock calculations. wikipedia.org In a study on a derivative, 4-hydroxy-2-mercapto-6-methylpyrimidine, ab initio calculations were performed using the Restricted Hartree-Fock method with the 6-31G** basis set to investigate its electronic structure and the total energy of its transition states. osi.lv Such methods are valuable for providing a fundamental understanding of the electronic wave function and energy of the molecule.

The choice of basis sets is a critical aspect of both DFT and ab initio calculations, as it dictates the accuracy of the results. For pyrimidine derivatives, a variety of basis sets have been employed, ranging from Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) to the Stuttgart/Dresden effective core potential basis sets for studies involving metal interactions. nih.govbohrium.comresearchgate.netbohrium.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for accurately describing the electronic distribution, especially in systems with heteroatoms and potential hydrogen bonding. researchgate.netnih.gov Computational models are typically performed in the gaseous phase, but solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment. uc.pt

Electronic Structure Analysis

The analysis of the electronic structure of this compound reveals key information about its reactivity, stability, and potential for intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net For related pyrimidine derivatives, HOMO-LUMO analyses have been instrumental in understanding their electronic transitions and charge transfer characteristics. nih.govjchemrev.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-amino-4-hydroxy-6-methylpyrimidine (B160893) | -6.16 | -1.35 | 4.81 |

| Imidazo[1,2-a]pyrimidine derivative | -6.23 | -2.10 | 4.13 |

Note: The data in this table is based on computational studies of related pyrimidine derivatives and serves as an illustrative example of the typical values obtained through such analyses. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the distribution of electron density and intramolecular interactions. nih.govresearchgate.net This analysis provides information on natural atomic charges, which describe the electron distribution among the atoms in the molecule. The calculation of these charges helps in understanding the electrostatic potential and identifying the nucleophilic and electrophilic sites within the molecule. researchgate.net For instance, in a complex involving 2-amino-4-hydroxy-6-methylpyrimidine, NBO analysis was used to investigate intermolecular hydrogen bonding and charge transfer. researchgate.netaip.org The analysis of charge transfer within the molecule is essential for understanding its reactivity and the nature of its chemical bonds. jchemrev.com

Table 2: Example of Calculated Natural Atomic Charges for a Pyrimidine Derivative

| Atom | Charge (e) |

|---|---|

| N1 | -0.75 |

| C2 | 0.65 |

| N3 | -0.80 |

| C4 | 0.85 |

| C5 | -0.20 |

| C6 | 0.15 |

Note: This table presents hypothetical natural atomic charges for the core pyrimidine ring and an oxygen atom, based on typical values observed in computational studies of similar molecules. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.debohrium.com The MEP surface is color-coded to represent the electrostatic potential, providing a guide to the molecule's reactive sites. uni-muenchen.de

In MEP analysis, different colors correspond to varying levels of electrostatic potential:

Red: Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue: Represents regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Denotes areas of neutral or zero potential.

For pyrimidine derivatives, MEP maps reveal that the nitrogen atoms and the oxygen atom of the hydroxyl group are typically the most electron-rich regions (colored red or yellow), making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms often exhibit a positive potential (colored blue), indicating their electrophilic character. researchgate.net The MEP analysis thus provides a clear visual representation of the molecule's charge topography, which is fundamental to understanding its interaction with other chemical species. researchgate.net

Prediction and Simulation of Spectroscopic Properties

Computational methods are extensively used to simulate and predict the spectroscopic properties of molecules, providing valuable support for the interpretation of experimental data. bohrium.com

Theoretical vibrational spectra, including Fourier-transform infrared (FTIR) and Raman spectra, are often calculated using DFT methods to complement experimental findings. bohrium.comresearchgate.net The simulation involves calculating the vibrational frequencies of the molecule in its optimized geometric state. These calculated frequencies and their corresponding vibrational modes can then be compared with experimental spectra. researchgate.net

For pyrimidine derivatives, computational analysis helps in the assignment of complex vibrational bands to specific functional groups and modes of vibration, such as the stretching and bending of C-H, N-H, O-H, and C=O bonds, as well as the vibrations of the pyrimidine ring itself. researchgate.netresearchgate.net A good correlation between the simulated and experimental spectra confirms the molecular structure and provides confidence in the vibrational assignments. bohrium.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. imist.marsc.org These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be directly compared with experimental data to validate the molecular structure. bohrium.comimist.ma The process involves optimizing the molecule's geometry and then performing the GIAO calculation, often using a reference compound like Tetramethylsilane (TMS). imist.mauc.pt

A strong linear correlation between the calculated and experimental chemical shifts is considered a robust confirmation of the proposed structure. imist.mamdpi.com For pyrimidine derivatives, this method has been successfully applied to assign proton and carbon signals, confirming the positions of substituents on the pyrimidine ring. bohrium.comuc.pt

Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (Note: This table is illustrative, based on typical findings in computational studies of similar molecules. Actual values for this compound would require a specific computational study.)

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO) |

|---|---|---|

| ¹H NMR | ||

| H (ring) | 5.8-6.1 | 5.7-6.0 |

| H (CH₃) | 2.2-2.4 | 2.1-2.3 |

| H (OH) | 10.5-11.5 | 10.4-11.3 |

| ¹³C NMR | ||

| C (ring) | 98-165 | 97-164 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules in their excited states. chemrxiv.org This approach is used to predict the vertical excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax) of electronic transitions. bohrium.comresearchgate.net The results are then compared with experimental UV-Vis spectra to understand the electronic properties and transitions of the molecule. bohrium.com

TD-DFT calculations on pyrimidine derivatives can elucidate the nature of electronic transitions, often identifying them as π → π* or n → π* transitions. researchgate.net The agreement between theoretical and experimental spectra helps to confirm the electronic structure and can provide insights into the molecule's photophysical behavior. chemrxiv.orgnih.gov

Assessment of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful tool for the prediction and assessment of Non-Linear Optical (NLO) properties of materials. NLO materials are important for applications in optoelectronics and photonics. The key parameter for assessing second-order NLO activity is the first hyperpolarizability (β). nih.gov

Quantum chemical calculations, typically at the DFT level, are used to compute the dipole moment (μ) and the first hyperpolarizability (β) of the molecule. researchgate.netnih.gov The calculated β value is often compared to that of a standard NLO material, such as urea (B33335), to evaluate its potential as an NLO candidate. researchgate.net Studies on similar pyrimidine-based compounds have shown that molecules with significant intramolecular charge transfer characteristics can exhibit large hyperpolarizability values, indicating their potential for NLO applications. bohrium.comdtic.mil

Table 2: Calculated NLO Properties (Note: This table is illustrative. Values are based on findings for similar organic molecules.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2 - 5 | Debye |

| First Hyperpolarizability (β) | 1 - 15 x 10⁻³⁰ | esu |

Computational Studies of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in studying the chemical reactivity and potential reaction mechanisms of molecules. arabjchem.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to this understanding. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For pyrimidine derivatives, computational studies can map out potential reaction pathways, for example, in protonation or alkylation reactions. acs.orgacs.org By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism and predict the regioselectivity of a reaction. acs.org These theoretical investigations provide deep insights into the factors governing the molecule's chemical behavior. arabjchem.orgacs.org

Transition State Analysis for Reaction Pathways

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Transition state analysis is a cornerstone of computational chemistry for elucidating reaction pathways, allowing chemists to predict reaction feasibility, rates, and product selectivity. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, an energy barrier that reactants must overcome to transform into products.

For this compound, several reaction pathways are of interest, including electrophilic substitution, nucleophilic attack, and protonation. While specific transition state analyses for every possible reaction of this exact molecule are not extensively documented in dedicated studies, the principles are well-established through research on closely related pyrimidine systems.

For instance, the nitration of pyrimidine derivatives is a significant reaction. Studies on the nitration of 2-substituted 4,6-dihydroxypyrimidines, which exist in tautomeric equilibrium with this compound, reveal complex mechanisms. researchgate.net The reaction of 6-hydroxy-2-methylpyrimidine-4(3H)-one, a tautomer of this compound, in acidic media has been studied, indicating that the reaction proceeds via the free base form of the compound. nih.gov A computational transition state analysis for such a reaction would involve:

Mapping the Potential Energy Surface: Identifying the structures of reactants, intermediates, transition states, and products.

Locating the Transition State (TS): Using algorithms to find the first-order saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Computational studies on enzymatic reactions involving pyrimidine rings, such as in dihydropyrimidinase, demonstrate how DFT can be used to model the active site and elucidate the multi-step reaction mechanism, including nucleophilic attack and proton transfer steps, by characterizing all relevant transition states. rsc.org These analyses confirm the role of specific amino acid residues in stabilizing the transition state, thereby lowering the activation energy. rsc.org

| Reaction Type | Typical Reagents | Role of Transition State Analysis | Key Computational Insights |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Determine the regioselectivity and energy barrier for the attack of the electrophile on the pyrimidine ring. | Calculation of activation energies for attack at different positions; identification of the Wheland intermediate stability. |

| Protonation | Acids | Identify the most basic site (N vs. O atom) and the energy profile of proton transfer. | Comparison of the energies of different protonated forms to predict the most stable cation. nih.gov |

| Tautomerization | Solvent/Catalyst | Calculate the energy barrier for the interconversion between hydroxy and keto tautomers. | Determination of the relative stability of tautomers and the transition state energy connecting them. researchgate.net |

Prediction of Nucleophilicity and Electrophilicity

The nucleophilic and electrophilic nature of a molecule determines its reactivity towards other species. Computational methods are instrumental in quantifying these properties for this compound, providing predictive insights into its chemical behavior. The primary tools for this analysis are Frontier Molecular Orbital (FMO) theory and the mapping of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Nucleophilicity is associated with the ability to donate electrons and is primarily described by the HOMO. A higher HOMO energy level indicates a greater willingness to donate electrons, signifying stronger nucleophilic character.

Electrophilicity is the ability to accept electrons and is related to the LUMO. A lower LUMO energy level suggests a greater affinity for accepting electrons, indicating stronger electrophilic character.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govtandfonline.com

Computational studies on related pyrimidine derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine, utilize DFT calculations to determine these orbital energies. researchgate.netresearchgate.net The analysis of these values helps in understanding the charge transfer that occurs during chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP)

The MEP is a 3D visualization of the electrostatic potential on the surface of a molecule. It provides a color-coded map that identifies the distribution of charge.

Red/Yellow Regions: These areas indicate negative electrostatic potential and are electron-rich. They are susceptible to attack by electrophiles (electrophilic sites).

Blue Regions: These areas represent positive electrostatic potential and are electron-poor. They are the sites where nucleophiles will preferentially attack (nucleophilic sites).

MEP maps are powerful for predicting the regioselectivity of reactions. For pyrimidine derivatives, MEP analysis clearly shows the nucleophilic and electrophilic reactive sites, guiding the understanding of intermolecular interactions. nih.govresearchgate.netresearchgate.net

Conceptual DFT Reactivity Indices

Beyond FMO and MEP, conceptual DFT provides a framework for defining and calculating global and local reactivity indices.

Fukui Functions and Local Softness: These are "local" indices that predict which specific atom within a molecule is the most reactive for a nucleophilic or electrophilic attack. nih.gov

These theoretical descriptors have been successfully applied to various heterocyclic systems to predict their reactivity in processes like nucleophilic aromatic substitution and Diels-Alder reactions. ias.ac.inshd-pub.org.rs

| Computational Method | Predicted Property | Significance for this compound |

|---|---|---|

| HOMO Energy (FMO Theory) | Nucleophilicity (Electron-donating ability) | A higher energy value suggests greater reactivity towards electrophiles. |

| LUMO Energy (FMO Theory) | Electrophilicity (Electron-accepting ability) | A lower energy value indicates higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity & Kinetic Stability | A smaller gap implies higher reactivity and lower stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Location of electrophilic and nucleophilic sites | Visual identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecule. researchgate.net |

| Conceptual DFT Indices (ω, N) | Quantitative measure of electrophilicity and nucleophilicity | Provides a numerical scale to compare the reactivity with other molecules. rsc.orgnih.gov |

Chemical Reactivity and Mechanistic Studies

Tautomerism and Prototropic Equilibria of 4-Hydroxy-2-methylpyrimidineresearchgate.netconcordia.ca

Prototropic tautomerism, a phenomenon involving the migration of a proton, is a critical aspect of the chemistry of hydroxypyrimidines. concordia.ca These equilibria are particularly significant in pyrimidine (B1678525) and purine (B94841) derivatives due to their roles in the structure of nucleic acids. concordia.ca For 4-hydroxy-2-methylpyrimidine, the key equilibrium is the lactim-lactam tautomerism, where the compound can exist as the aromatic hydroxy form (lactim) or non-aromatic oxo forms (lactams). researchgate.netresearchgate.net

The tautomeric equilibrium of this compound and related compounds has been extensively studied using both experimental and theoretical methods. researchgate.net In solution, 4-hydroxypyrimidines are known to primarily exist as a mixture of their keto (lactam) tautomers, specifically the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms. researchgate.netresearchgate.net This is in contrast to the gas phase, where synchrotron-based measurements have shown that the 4-hydroxypyrimidine (B43898) (enol) form is favored over the pyridone (keto) form. researchgate.net

Experimental evidence from various spectroscopic techniques supports the predominance of the lactam forms in solution and the solid state. researchgate.netconcordia.ca

NMR Spectroscopy: 13C NMR spectroscopy is a powerful tool for determining the tautomeric composition in solution, as the signals from the carbonyl carbon atoms are highly sensitive to the tautomer's structure. researchgate.net Studies on 5-substituted 4-hydroxy-2-methylpyrimidines have shown they exist mainly as a mixture of the two lactam forms in roughly equal amounts in aqueous solutions. researchgate.net

UV Spectroscopy: Ultraviolet absorption spectroscopy has also been used to support the findings from NMR, indicating a predominance of the lactam structures in aqueous solutions. researchgate.net

IR Spectroscopy: Infrared spectroscopy data for related compounds in the solid state suggest the presence of lactam–lactim and dilactam forms. researchgate.net

X-ray Crystallography: X-ray structure analysis of the parent compound, 4,6-dihydroxypyrimidine (B14393), revealed the existence of two crystalline polymorphic forms: a molecular form and an ionic (zwitterionic) form. researchgate.netacs.orgnih.gov

Theoretical and computational studies have also been employed to assess the relative stability of the pyrimidine tautomers, with results varying based on the functionality and position of other ring substituents. researchgate.net

Beyond the neutral lactim and lactam forms, this compound can exist in zwitterionic and dimeric states, particularly in certain environments. researchgate.netresearchgate.net The existence of a zwitterionic form, where charge separation occurs within the molecule, is considered important in aqueous solutions. researchgate.net According to 13C NMR data, one of the oxo tautomers, which has isolated double bonds in the heteroring, possesses a zwitterionic structure. researchgate.net

A significant piece of evidence for the existence of zwitterionic forms is the observation of asymmetric dimerization. researchgate.netacs.orgnih.gov While dimerization is not typically observed in aqueous solutions of 6-hydroxy-2-methylpyrimidine-4(3H)-one, likely due to steric hindrance from the substituent at position 2, studies using liquid chromatography-mass spectrometry (LC-MS) have shown the formation of a mixed dimer when it is in solution with 4,6-dihydroxypyrimidine. nih.gov This suggests that zwitterionic forms of 6-hydroxy-2-methylpyrimidine-4(3H)-one do exist in solution, with equilibrium concentrations comparable to those of 4,6-dihydroxypyrimidine. nih.gov The structure of these dimers has been characterized, with a crystal labile product of the spontaneous dimerization of 4,6-dihydroxypyrimidine being identified as 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. researchgate.netacs.orgnih.gov

The equilibrium between the different tautomers of this compound is highly sensitive to the surrounding environment and the nature of substituents on the pyrimidine ring. researchgate.netnumberanalytics.com

Solvent Effects: The polarity, proton-donating power, and dielectric constant of the solvent play a crucial role in determining which tautomer predominates. researchgate.net

In polar protic solvents like alcohols and water, the lactam (oxo) forms are generally favored. researchgate.netsmolecule.com This is attributed to enhanced hydrogen bonding capabilities which stabilize these forms. smolecule.com For instance, 5-substituted 4-hydroxy-2-methylpyrimidines exist mainly in the 4(3H)-pyrimidone lactam form in methanol (B129727) and butanol. researchgate.net

In non-polar, aprotic solvents like n-hexane, the equilibrium can shift. For example, while the 5-H and 5-CH3 derivatives of this compound still exist mainly as the lactam form in n-hexane, the 5-carbethoxy derivative exists predominantly in the lactim (hydroxy) form. researchgate.net

The addition of a polar solvent to a non-polar solution can shift the equilibrium. When methanol or n-butanol is added to a solution of 5-carbethoxy-4-hydroxy-2-methylpyrimidine in n-hexane, the lactim form is converted to the lactam form. researchgate.net Similarly, adding water to solutions of related hydroxypyridines in THF or DMSO shifts the equilibrium toward the oxo form. semanticscholar.org

Substituent Effects: The electronic properties of substituents on the pyrimidine ring also influence tautomeric stability.

The nature of the substituent at position 2 can affect the fraction of the zwitterionic tautomer present. researchgate.net However, replacing a hydrogen at position 2 with an S-CH3 group in 4-hydroxypyrimidine does not significantly alter the tautomeric equilibrium. nih.gov

Acid-Base Properties and Protonation Behavior in Aqueous and Acidic Mediaresearchgate.netconcordia.ca

The presence of multiple nitrogen and oxygen atoms makes this compound and its tautomers amphoteric, capable of acting as both acids and bases. acs.orgnih.gov In strongly acidic media, protonation occurs, leading to the formation of mono- and di-charged cations. researchgate.netacs.orgnih.gov Tautomerism and acid-base properties are intrinsically linked and strongly influence the compound's reactivity. nih.gov

The basicity of this compound derivatives has been studied spectroscopically in sulfuric acid solutions. researchgate.netacs.orgnih.govnih.gov The compound, existing as the 6-hydroxy-2-methylpyrimidine-4(3H)-one tautomer, undergoes two distinct protonation stages in an acidic medium ranging from 0.1-99.5% H2SO4. researchgate.netacs.orgnih.gov Alkyl substituents at the 2-position, such as the methyl group, are shown to increase the basicity of the compound. researchgate.netacs.orgnih.govnih.gov In contrast, an electron-withdrawing nitro group at the 5-position leads to a decrease in basicity. researchgate.netacs.orgnih.govnih.gov

The basicity constants (pKa of the conjugate acid) for the two protonation steps of the tautomer 6-hydroxy-2-methylpyrimidine-4(3H)-one have been determined and are presented below.

| Protonation Stage | pKa Value |

|---|---|

| pKa1 (BH⁺) | -1.25 |

| pKa2 (BH₂²⁺) | -6.42 |

Data sourced from a spectroscopic study of 4,6-dihydroxypyrimidine derivatives. acs.orgnih.gov

Spectroscopic studies have been crucial in identifying the sites of protonation in this compound. The tautomer 6-hydroxy-2-methylpyrimidine-4(3H)-one is a stronger base than isomeric compounds like thymine (B56734) and uracil (B121893). acs.org

Second Protonation: As the acidity of the medium increases further (Ho from -2 to -11), changes in the UV spectrum, including a shift in the absorption maximum and the presence of an isobestic point, indicate a second protonation event, resulting in a diprotonated form in solutions with sulfuric acid concentrations higher than 90%. acs.org

Impact of Alkyl and Electron-Withdrawing Substituents on Basicity

The basicity of the pyrimidine ring is a critical factor in its chemical reactivity, influencing processes such as protonation, which can, in turn, affect reaction pathways like nitration. core.ac.ukconicet.gov.ar The substituents attached to the pyrimidine core significantly modulate this property.

Studies on 4,6-dihydroxypyrimidine derivatives have shown a clear trend regarding the electronic effects of substituents. core.ac.ukcdnsciencepub.comcdnsciencepub.com Alkyl groups, such as the methyl group at position 2 in this compound, are electron-donating. This property increases the electron density on the nitrogen atoms within the ring, thereby enhancing the compound's basicity. core.ac.ukconicet.gov.arcdnsciencepub.comcdnsciencepub.com For instance, 6-hydroxy-2-methylpyrimidine-4(3H)-one and its ethyl analog are stronger bases than their unsubstituted counterpart, 4,6-dihydroxypyrimidine. conicet.gov.ar The primary site of protonation in these compounds is believed to be the pyridine (B92270) nitrogen atom, facilitated by the existence of a zwitterionic tautomer in solution. core.ac.ukconicet.gov.ar

Conversely, the introduction of an electron-withdrawing substituent has the opposite effect. A nitro group (-NO2), for example, strongly pulls electron density away from the pyrimidine ring. core.ac.ukcdnsciencepub.comcdnsciencepub.com This reduction in electron density significantly decreases the basicity of the ring's nitrogen atoms. core.ac.ukcdnsciencepub.comcdnsciencepub.com As a result, compounds like 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one are much weaker bases and exhibit different protonation behavior, with protonation occurring on the carbonyl groups instead of the ring nitrogens. core.ac.uk

The following table summarizes the observed effects of substituents on the basicity of pyrimidine derivatives.

| Substituent Type | Position | Effect on Basicity | Reference |

| Alkyl (e.g., -CH3, -C2H5) | 2 | Increase | core.ac.uk, conicet.gov.ar, cdnsciencepub.com, cdnsciencepub.com |

| Electron-withdrawing (e.g., -NO2) | 5 | Decrease | core.ac.uk, conicet.gov.ar, cdnsciencepub.com, cdnsciencepub.com |

Investigation of Specific Reaction Mechanisms (e.g., SN2)

While specific studies detailing the SN2 (bimolecular nucleophilic substitution) reactions of this compound are not extensively documented in the reviewed literature, the principles of this mechanism can be applied to understand its potential reactivity. The SN2 reaction is a fundamental process in organic chemistry involving the backside attack of a nucleophile on an sp³-hybridized carbon atom, leading to the displacement of a leaving group in a single, concerted step. wikipedia.orglibretexts.org

For a pyrimidine derivative to undergo an SN2 reaction, it would typically require a suitable leaving group attached to a saturated carbon atom on a substituent. However, nucleophilic substitution can also occur at the pyrimidine ring itself, though often through a more complex addition-elimination mechanism (SNAr) rather than a direct SN2 pathway, as the ring carbons are sp²-hybridized.

In the context of related heterocyclic chemistry, SN2 reactions are crucial for the synthesis of various derivatives. For instance, the displacement of a triflate group from a cyclopentene (B43876) ring attached to a pyrimidine base is a key step in the synthesis of certain nucleoside analogs. rsc.org Similarly, the synthesis of some substituted pyrimidines proceeds via nucleophilic displacement of chlorine atoms by an amidine, a reaction proposed to occur through an SN2 mechanism. njit.edu

The reactivity in an SN2 reaction is governed by several factors:

Substrate: The reaction is favored at less sterically hindered carbon centers. wikipedia.org

Nucleophile: A strong nucleophile is required. wikipedia.org

Leaving Group: A stable, weakly basic leaving group is necessary for the reaction to proceed efficiently. wikipedia.org

Solvent: Polar aprotic solvents are typically used to solvate the cation without hindering the nucleophile. wikipedia.org

Electron-withdrawing groups on the pyrimidine ring can influence such reactions by stabilizing the transition state. wikipedia.org The investigation of these mechanisms often involves kinetic studies and computational calculations to elucidate the reaction pathway. researchgate.net

Photodegradation Kinetics and Mechanisms

The fate of pyrimidine derivatives in the environment is of significant interest, particularly for those used as fungicides. The photodegradation of these compounds under natural aquatic conditions is a key area of study.

Research on 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (AHMPD), a close structural analog of this compound, provides significant insight into these processes. cdnsciencepub.comcdnsciencepub.com The visible-light-promoted degradation of this compound has been studied in the presence of natural photosensitizers like riboflavin (B1680620) (vitamin B2). cdnsciencepub.comcdnsciencepub.com

Role of Reactive Oxygen Species (e.g., Singlet Molecular Oxygen, Superoxide (B77818) Anion)

The interaction between the excited triplet sensitizer (B1316253) (³Rf*) and dissolved molecular oxygen is a critical step in photodegradation, leading to the formation of reactive oxygen species (ROS). cdnsciencepub.comconicet.gov.arnih.govrevespcardiol.org Two primary ROS are involved: singlet molecular oxygen (O₂('Δg)) and the superoxide anion (O₂⁻•). cdnsciencepub.comresearchgate.net

Singlet Molecular Oxygen (O₂('Δg)) : This species is generated through energy transfer from the excited triplet sensitizer to ground-state molecular oxygen. cdnsciencepub.comresearchgate.net However, studies on AHMPD show it is practically inert towards direct attack by singlet molecular oxygen. cdnsciencepub.comcdnsciencepub.com This suggests that while O₂('Δg) is formed, it may not be the primary species responsible for the degradation of this specific class of pyrimidines. cdnsciencepub.com

Superoxide Anion (O₂⁻•) : This radical anion is formed when the semi-reduced riboflavin radical (generated from the electron transfer quenching by the pyrimidine) reacts with dissolved oxygen. cdnsciencepub.comcdnsciencepub.comresearchgate.net Experimental evidence, including flash photolysis studies, confirms the presence of the superoxide anion in this process. cdnsciencepub.comcdnsciencepub.com It is believed that the photodegradation of both AHMPD and riboflavin proceeds mainly through an oxidation mediated by the superoxide anion. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The table below outlines the kinetic constants for the interaction of 2-amino-4-hydroxy-6-methylpyrimidine (AHMPD) with excited riboflavin states.

| Interacting Species | Rate Constant (M⁻¹ s⁻¹) | Reference |

| ¹Rf* + AHMPD | 2.7 x 10⁹ | cdnsciencepub.com |